3-(4-Octylphenethyl)-fingolimod

Description

Properties

IUPAC Name |

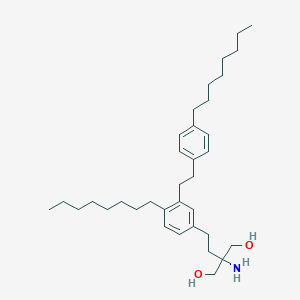

2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSXESKDUWORBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851039-24-2 | |

| Record name | 3-(4-Octylphenethyl)-fingolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QX5UH6MBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Development of 3 4 Octylphenethyl Fingolimod

Retrosynthetic Analysis of the 3-(4-Octylphenethyl)-fingolimod Scaffold

A retrosynthetic approach to fingolimod (B1672674) (and by extension, its analogues) reveals that the primary challenge lies in the construction of the 2-aminopropane-1,3-diol "head group" and the attachment of the lipophilic "tail". researchgate.net The synthesis can be strategically disconnected at the bond between the phenethyl group and the aminodiol moiety. This leads to two key synthons: a reactive form of the (4-octylphenethyl) side chain and a protected 2-amino-1,3-propanediol (B45262) precursor. researchgate.net

Further disconnection of the (4-octylphenethyl) side chain often involves a Friedel-Crafts reaction, starting from octylbenzene (B124392) or a related derivative. nih.gov The aminodiol head group can be conceptually derived from simpler starting materials like diethyl acetamidomalonate or 3-nitropropionic acid. researchgate.netnih.gov

Chemical Synthesis Pathways and Derivatization Strategies for Fingolimod Analogues

The synthesis of fingolimod and its derivatives has been approached through various pathways, many of which are adaptable for creating analogues like this compound.

Approaches to the 2-Amino-1,3-diol Head Group Construction

A common and early method for constructing the 2-amino-1,3-diol head group involves the alkylation of diethyl 2-acetamidomalonate. researchgate.netderpharmachemica.com This intermediate is then subjected to reduction, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), to yield the desired aminodiol structure. ijacskros.com

Another strategy utilizes a Henry reaction (nitroaldol reaction). For instance, a nitroalkane intermediate can react with formaldehyde (B43269) in the presence of a base to form a nitro-diol, which is subsequently reduced to the aminodiol. nih.govgoogle.com More specifically, 2-nitro-2-(4-octylphenylethyl)propane-1,3-diol can be formed and then reduced to create the final aminodiol head group. nih.gov

The Petasis reaction offers an alternative route, involving the reaction of a boronic acid with an amine and a carbonyl compound. ijacskros.com For fingolimod synthesis, this could involve reacting 2-(4-octylphenyl)vinylboronic acid with dihydroxyacetone and benzylamine. ijacskros.com

Introduction of the (4-Octylphenethyl) Lipophilic Tail

The lipophilic (4-octylphenethyl) tail is typically introduced through several key reactions. A Friedel-Crafts acylation of n-octylbenzene with 3-bromopropanoyl chloride is a common starting point to form a ketone intermediate. nih.gov This ketone can then be reduced to a methylene (B1212753) group. nih.gov

Alternatively, a Friedel-Crafts reaction between phenethyl bromide and octanoyl chloride can be employed. ijacskros.com The resulting ketone is then reduced, and the ester group is hydrolyzed to yield 4-octylphenethyl alcohol, a key intermediate. ijacskros.com This alcohol can be converted to a leaving group, such as an iodide, to facilitate its attachment to the head group precursor. ijacskros.com

A Suzuki coupling-based synthesis has also been explored for creating fingolimod analogues, offering a versatile method for introducing the aryl group. nih.gov

Optimization of Reaction Conditions and Yield for Advanced Analogues

Throughout the development of fingolimod syntheses, significant effort has been dedicated to optimizing reaction conditions to improve yields and scalability. For instance, early syntheses were often multi-step and involved hazardous reagents like lithium aluminum hydride. nih.gov

The choice of reagents and reaction conditions is critical. For example, the reduction of a ketone intermediate can be achieved using triethylsilane with trifluoroacetic acid or through hydrogenation with a palladium on carbon (Pd/C) catalyst. researchgate.netnih.gov The Henry reaction conditions, such as the choice of base and solvent, can also be fine-tuned to maximize the yield of the nitro-diol intermediate. nih.gov

Table 1: Comparison of Selected Synthetic Routes for Fingolimod

| Starting Materials | Key Reactions | Overall Yield | Reference |

| n-Octylbenzene, 3-Nitropropionic acid | Friedel-Crafts acylation, Reduction, Double Henry reaction, Hydrogenation | 31% | nih.gov |

| Octanophenone | Friedel-Crafts acylation, Reduction, Henry reaction, Hydrogenation | 58.0% | derpharmachemica.com |

| Diethyl acetamidomalonate, 1-(2-Bromoethyl)-4-octylbenzene | Alkylation, Reduction, Hydrolysis | Not specified | researchgate.netderpharmachemica.com |

| Phenethyl acetate, Octanoyl chloride | Friedel-Crafts acylation, Reduction, Mesylation, Iodination, Malonic ester synthesis | Not specified | ijacskros.com |

Exploration of Stereoselective Synthesis for Chiral Centers in this compound

While fingolimod itself is achiral, the development of analogues with constrained conformations has necessitated the exploration of stereoselective synthesis. The introduction of chiral centers into the fingolimod scaffold can lead to compounds with altered receptor selectivity and pharmacological profiles. nih.gov

For example, the synthesis of conformationally constrained analogues has been achieved through methods that establish specific stereochemistry at the carbon bearing the amino and hydroxymethyl groups. nih.gov Asymmetric synthesis strategies are employed to control the formation of these chiral centers, leading to specific stereoisomers.

Chemical Modifications and Structural Diversification Beyond the Core Scaffold for S1P Modulators

The core fingolimod scaffold has served as a template for extensive structural diversification to develop new S1P receptor modulators with improved properties, such as enhanced selectivity for specific S1P receptor subtypes. nih.govresearchgate.net

Modifications have been made to all three key components of the fingolimod structure:

Polar Head Group: The 2-amino-1,3-diol head group has been replaced with other polar moieties. For instance, morpholino-derivatives of fingolimod have been synthesized, where the aminodiol is replaced by a morpholine (B109124) ring. nih.gov

Lipophilic Tail: The length and composition of the alkyl chain have been varied. Analogues with shorter or longer alkyl chains have been synthesized, as well as derivatives where the octyl chain is replaced with other lipophilic groups. acs.org

Aromatic Ring: The position of the substituents on the phenyl ring has been altered. For example, moving the hydrocarbon chain from the para to the meta position has been shown to affect the antibacterial activity of fingolimod derivatives. nih.gov Additionally, the phenyl ring itself has been replaced with other aromatic or heterocyclic systems.

These modifications aim to fine-tune the interaction of the molecule with the S1P receptors, potentially leading to agonists or antagonists with greater selectivity and a more favorable side-effect profile. nih.govresearchgate.net

Molecular Mechanisms of Action of 3 4 Octylphenethyl Fingolimod at the Cellular Level

Receptor Binding Kinetics and Affinity Profiling of 3-(4-Octylphenethyl)-fingolimod-Phosphate

Fingolimod-phosphate exhibits a distinct affinity profile for the different S1P receptor subtypes. It binds with high affinity to four of the five receptors: S1P1, S1P3, S1P4, and S1P5. nih.govnih.gov Notably, it has virtually no activity at the S1P2 receptor. nih.gov This differential binding affinity is a key determinant of its biological effects.

Receptor binding studies have quantified the affinity of fingolimod-phosphate for these receptors. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that induces a response halfway between the baseline and maximum, are approximately 0.3–0.6 nM for S1P1, S1P4, and S1P5. nih.gov The affinity for the S1P3 receptor is slightly lower, with an EC50 value of around 3 nM. nih.gov This high-affinity binding initiates the downstream signaling cascades.

Table 1: Binding Affinity of Fingolimod-Phosphate for S1P Receptor Subtypes

| Receptor Subtype | Half-Maximal Effective Concentration (EC50) |

| S1P1 | ~0.3–0.6 nM nih.gov |

| S1P2 | >10 µM nih.gov |

| S1P3 | ~3 nM nih.gov |

| S1P4 | ~0.3–0.6 nM nih.gov |

| S1P5 | ~0.3–0.6 nM nih.gov |

Activation of G Protein-Coupled Signaling Pathways via S1PRs

Upon binding of fingolimod-phosphate, the S1P receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins. The specific G proteins activated depend on the receptor subtype, leading to a diverse array of downstream signaling pathways.

The S1P1 receptor, a primary target of fingolimod-phosphate, exclusively couples to the Gαi/o family of G proteins. nih.gov Activation of Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. More importantly, the βγ subunits of the G protein dissociate and activate several key signaling cascades:

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. nih.gov

Rac Pathway: The PI3K/Rac signaling axis is involved in cell migration and cytoskeletal rearrangements. nih.gov

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is implicated in cell survival and differentiation. The polarization of microglia towards an anti-inflammatory M2 phenotype by fingolimod (B1672674) is mediated by the STAT3 pathway. nih.gov

ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation and differentiation. nih.gov Functional consequences of S1P5 modulation are associated with the activation of ERK1/2. nih.gov

Fingolimod-phosphate also engages other G protein families through its interaction with S1P3, S1P4, and S1P5 receptors.

Gαq: The S1P3 receptor can couple to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). However, some studies suggest that fingolimod treatment can interfere with and oppose S1PR3 signaling through Gαq. nih.gov

Gα12/13: The S1P4 and S1P5 receptors primarily couple to Gα12/13. nih.gov This leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). nih.gov The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and migration. nih.gov

Mechanisms of S1PR Internalization, Ubiquitylation, and Proteasomal Degradation

A hallmark of fingolimod's mechanism of action is the induction of S1P receptor internalization and degradation, a process that leads to "functional antagonism." nih.gov While fingolimod-phosphate initially acts as an agonist, its sustained presence leads to the removal of S1P receptors from the cell surface. nih.govnih.gov

Upon binding to fingolimod-phosphate, the S1P1 receptor is rapidly internalized into the cell in endocytic vesicles. nih.gov Unlike the natural ligand S1P, which allows for receptor recycling back to the cell surface, fingolimod-phosphate targets the receptor for ubiquitylation. This process involves the covalent attachment of ubiquitin molecules, which serves as a signal for the receptor to be transported to the proteasome for degradation. This irreversible internalization and degradation of S1P receptors effectively desensitizes the cell to further S1P signaling, leading to the functional antagonism that is central to fingolimod's therapeutic effect, particularly in sequestering lymphocytes in lymph nodes. nih.gov

Ligand-Biased Signaling and Functional Selectivity within S1PR Subtypes

The concept of ligand-biased signaling, or functional selectivity, posits that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of a subset of downstream signaling pathways. While the information directly linking this compound to biased signaling is not extensively detailed in the provided search results, the differential engagement of G proteins and downstream pathways by various S1PR subtypes suggests a basis for such a mechanism. The development of more selective S1PR modulators aims to harness this principle to achieve desired therapeutic effects while minimizing off-target effects. nih.govnih.gov For instance, the selective targeting of S1P1 is a key strategy in developing next-generation drugs to avoid the side effects associated with the modulation of other S1PR subtypes. nih.govnih.gov

Interaction with Sphingosine (B13886) Kinases (SphK1, SphK2) and S1P Metabolic Enzymes

Fingolimod itself is a substrate for sphingosine kinases, the enzymes responsible for phosphorylating sphingosine to produce S1P. nih.govnih.gov Specifically, SphK2 is the predominant isoform involved in the phosphorylation of fingolimod to its active form, fingolimod-phosphate. nih.govnih.gov SphK1 is found mainly in the lungs and spleen, while SphK2 is more prevalent in the heart, brain, and liver. nih.gov

Preclinical Pharmacological Profiling and Mechanistic Studies of 3 4 Octylphenethyl Fingolimod in Animal Models

Modulation of Immune Cell Trafficking and Compartmentalization

Fingolimod (B1672674), a modulator of sphingosine-1-phosphate (S1P) receptors, demonstrates potent immunoregulatory effects primarily by altering the migration and localization of immune cells. nih.gov In vivo, fingolimod is phosphorylated to its active form, fingolimod-phosphate, which acts as a functional antagonist at the S1P1 receptor on lymphocytes. mdpi.com This action is central to its mechanism of modulating immune responses.

Lymphocyte Sequestration in Lymphoid Tissues

The principal mechanism of action of fingolimod is the sequestration of lymphocytes within secondary lymphoid tissues, thereby reducing the number of circulating lymphocytes available to infiltrate sites of inflammation. nih.govnih.gov By inducing the internalization and degradation of the S1P1 receptor on lymphocytes, fingolimod effectively blocks their egress from lymph nodes and the thymus. mdpi.comnih.gov This leads to a marked, yet reversible, reduction in peripheral blood lymphocyte counts. nih.gov

This sequestration specifically targets naïve T cells and central memory T cells, while largely sparing effector memory T cells, which are important for immunosurveillance. Studies in various animal models have consistently demonstrated this effect. For instance, in a porcine model, administration of fingolimod resulted in a significant reduction in blood lymphocyte counts within hours. nih.gov This targeted sequestration is a key factor in its efficacy in models of immune-mediated diseases. mdpi.com

Table 1: Effect of Fingolimod on Lymphocyte Counts in a Porcine Model

| Animal Model | Parameter Measured | Result | Reference |

|---|---|---|---|

| Pig (Sham, non-cardiac arrest) | Reduction in Blood Lymphocyte Count (2 hours post-administration) | -75% ± 6% | nih.gov |

| Pig (Sham, non-cardiac arrest) | Reduction in White Blood Cell (WBC) Count (2 hours post-administration) | -61% ± 10% | nih.gov |

Effects on Other Immune Cell Subpopulations and Their Migration

Beyond its well-documented effects on T-lymphocyte trafficking, fingolimod influences a broader range of immune cells. The treatment modulates the phenotype and function of various T cell and B cell populations. nih.govjwatch.org Fingolimod treatment leads to a decrease in circulating B cells, affecting both naïve and memory B cell populations. escholarship.org

In addition to lymphocytes, fingolimod has been shown to affect other key players in the immune response. In a delayed-type hypersensitivity model, fingolimod reduced the recruitment of macrophages and activated microglia to inflammatory lesions in the central nervous system (CNS). ox.ac.uk Furthermore, in animal models of skin inflammation, fingolimod was found to inhibit the egress of Langerhans cells from the skin to the lymph nodes and to sequester pathogenic IL-17-producing gamma-delta (γδ) T cells in the lymph nodes. nih.gov

Table 2: Observed Effects of Fingolimod on Various Immune Cell Subpopulations in Animal Models

| Immune Cell Subpopulation | Observed Effect | Animal Model Context | Reference |

|---|---|---|---|

| Naïve and Central Memory T cells | Sequestration in lymph nodes, reduced peripheral counts | General Mechanism | nih.gov |

| B cells (Naïve and Memory) | Reduced peripheral counts | General Mechanism | escholarship.org |

| Regulatory T cells (Tregs) | Increased frequency in peripheral blood | Multiple Sclerosis | nih.gov |

| Macrophages / Activated Microglia | Reduced recruitment to CNS lesions | Delayed-Type Hypersensitivity | ox.ac.uk |

| IL-17-producing γδ T cells | Increased numbers in lymph nodes, reduced infiltration into skin | Psoriasiform Dermatitis | nih.gov |

| Langerhans Cells | Inhibited egress from skin to lymph nodes | Psoriasiform Dermatitis | nih.gov |

Efficacy in Animal Models of Immune-Mediated Disorders

The immunomodulatory properties of fingolimod have been extensively evaluated in various preclinical animal models of autoimmune and inflammatory diseases.

Experimental Autoimmune Encephalomyelitis (EAE) Models of Neuroinflammation and Demyelination

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS). mdpi.com Fingolimod has demonstrated significant efficacy in EAE models, reducing disease severity when administered both before (prophylactic) and after (therapeutic) the onset of clinical signs. nih.gov This efficacy is attributed not only to the reduction of lymphocyte infiltration into the CNS but also to direct effects within the CNS itself. ox.ac.uknih.gov

In EAE mice, fingolimod treatment leads to a significant reduction in clinical scores, which measure the severity of paralysis and other neurological deficits. nih.gov This clinical improvement is correlated with reduced demyelination, axonal loss, and astrogliosis within the CNS. ox.ac.uknih.gov

Table 3: Efficacy of Fingolimod in EAE Mouse Models

| Treatment Regimen | Key Finding | Quantitative Result | Reference |

|---|---|---|---|

| Prophylactic | Reduction in total clinical score | -59.16% | nih.gov |

| Therapeutic | Reduction in total clinical score | -60.30% | nih.gov |

| Therapeutic | Reduction in demyelination | 43% reduction in demyelination area | ox.ac.uk |

| Therapeutic | Reduction in lymphocyte recruitment to CNS lesion | 53% reduction | ox.ac.uk |

| Therapeutic | Reduction in macrophage/microglia recruitment to CNS lesion | 49% reduction | ox.ac.uk |

Preclinical Models of Inflammatory Bowel Disease (IBD)

Fingolimod has shown beneficial effects in a variety of preclinical models of inflammatory bowel disease (IBD), which includes conditions like ulcerative colitis and Crohn's disease. nih.gov Its efficacy in these models suggests that modulating lymphocyte trafficking can ameliorate gut inflammation. Research indicates that fingolimod is effective across models with different underlying immune mechanisms, including those driven by Th1 cells and memory T cells. nih.gov

Table 4: Preclinical Animal Models of IBD Where Fingolimod Has Demonstrated Efficacy

| IBD Model | Description | Reference |

|---|---|---|

| Oxazolone-induced colitis | A model of Th2-mediated colitis. | nih.gov |

| TNBS-induced colitis | A hapten-induced model that mimics some features of Crohn's disease. | nih.gov |

| DSS-induced colitis | A model of acute or chronic colitis induced by dextran (B179266) sulfate (B86663) sodium, which is toxic to colonic epithelial cells. | nih.gov |

| Colitogenic T-cell transfer | A model where colitis is induced by transferring specific T cell populations into immunodeficient mice. | nih.gov |

| IL-10 gene-deficiency | A genetic model where mice spontaneously develop chronic enterocolitis due to the lack of the anti-inflammatory cytokine IL-10. | nih.gov |

Evaluation in Psoriasis Animal Models

The role of fingolimod has also been investigated in animal models of psoriasis, a chronic inflammatory skin disease driven by pathogenic lymphocytes. In a widely used model where psoriasiform dermatitis is induced by the topical application of imiquimod (B1671794) (IMQ), fingolimod treatment ameliorated the disease both clinically and histologically. nih.gov The mechanism in this model involves preventing the migration of IL-17A-producing γδ T cells from the lymph nodes to the inflamed skin. nih.gov Efficacy has also been demonstrated in other models, such as those using guinea pigs. nih.gov

Table 5: Efficacy of Fingolimod in Psoriasis Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Imiquimod (IMQ)-induced psoriasiform dermatitis (Mouse) | Ameliorated clinical and histological signs of dermatitis. Reduced IL-17A-producing γδ T cells in the skin. Increased IL-17A-producing γδ T cells in inguinal lymph nodes. | nih.gov |

| Propranolol-induced psoriasiform skin lesions (Guinea Pig) | Demonstrated therapeutic effect on psoriatic-like skin lesions. | nih.gov |

| SDS-induced skin irritation (Mouse) | Decreased pathological score and skin thickness. | nih.gov |

Exploration in Other Autoimmune and Inflammatory Disease Models

While the primary focus of fingolimod has been on multiple sclerosis, its immunomodulatory properties have prompted investigation into its potential in other autoimmune and inflammatory conditions, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

In a mouse model of neuropsychiatric lupus, fingolimod treatment was initiated after disease onset. The study revealed that fingolimod significantly attenuated spatial memory deficits and depression-like behaviors. nih.gov This was accompanied by a notable decrease in brain T cell and macrophage infiltration and a reduction in cortical leakage of serum albumin. nih.gov Furthermore, astrocytes and endothelial cells from the treated mice showed reduced expression of inflammatory genes. nih.gov Interestingly, while splenomegaly, lymphadenopathy, and circulating autoantibody titers were reduced, IgG deposition in the brain was unaffected by the treatment. nih.gov These findings suggest that fingolimod's therapeutic effects in this model may be mediated through mechanisms beyond the reduction of autoantibodies or cytokines, highlighting the potential of modulating the S1P signaling pathway as a novel therapeutic strategy for lupus involving the central nervous system. nih.gov

Case reports have also emerged, suggesting a potential link between fingolimod therapy and the emergence of SLE in some multiple sclerosis patients. juniperpublishers.com This highlights the complex and sometimes paradoxical effects of immunomodulatory drugs on the immune system. juniperpublishers.com

Neurobiological Activities Beyond Immunomodulation

Fingolimod readily crosses the blood-brain barrier and accumulates in the central nervous system (CNS), where it can directly influence various neural cells. nih.gov This has led to extensive research into its neurobiological activities that are independent of its peripheral immunomodulatory effects.

Regulation of Oligodendrocyte Differentiation and Myelination Processes

Fingolimod has demonstrated significant effects on oligodendrocytes, the myelin-producing cells of the CNS. Studies have shown that fingolimod can enhance the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govnih.gov In a lysolecithin-induced demyelination model, fingolimod was found to increase the recruitment of OPCs and promote oligodendrogenesis. nih.gov

In organotypic cerebellar slice cultures, fingolimod treatment following lysolecithin-induced demyelination enhanced remyelination and the extension of processes by both OPCs and mature oligodendrocytes. nih.govresearchgate.netresearchgate.net This effect on remyelination was determined to be mediated primarily through the S1P3 and S1P5 receptors. nih.gov Furthermore, studies using epidermal neural crest stem cells (EPI-NCSCs) have shown that fingolimod can guide these cells toward an oligodendrocyte fate, increasing the expression of oligodendrocyte markers such as PDGFRα and NG2. researchgate.net

In a cuprizone-induced demyelination mouse model, systemic administration of fingolimod enhanced the differentiation of transplanted human induced pluripotent stem cell-derived neural progenitors (hiPSC-NPs) into the oligodendrocyte lineage. nih.govnih.gov This suggests that fingolimod may not only promote endogenous repair but also enhance the efficacy of cell-based therapies for demyelinating diseases. nih.gov

Effects on Astrocyte and Microglia Function in Central Nervous System Models

Fingolimod exerts significant modulatory effects on astrocytes and microglia, two key cell types involved in the CNS inflammatory response. In various animal models, fingolimod has been shown to reduce the number of reactive astrocytes. mdpi.com In cultured human astrocytes, the active metabolite of fingolimod, FTY720-phosphate (FTY-P), induces the production of neurotrophic mediators like leukemia inhibitory factor (LIF), heparin-binding EGF-like growth factor (HBEGF), and interleukin-11 (IL-11). nih.gov It also inhibits the production of inflammatory chemokines such as CXCL10 and BAFF induced by tumor necrosis factor (TNF). nih.gov

Regarding microglia, fingolimod has been shown to modulate their activation state. In models of demyelination, fingolimod down-regulated the production of nitric oxide species and protected OPCs from microglia-conditioned medium-induced cell death. nih.gov It also reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In models of traumatic brain injury, fingolimod attenuated the expression of major histocompatibility complex II, indicating an anti-inflammatory role. nih.gov The effects of fingolimod on microglia appear to be mediated through S1P1 and S1P5 receptors, leading to an increase in microglia numbers but not necessarily an increase in their phagocytic activity. nih.gov These findings suggest that fingolimod can shift microglia towards a more neuroprotective and less inflammatory phenotype.

Modulation of Blood-Brain Barrier (BBB) Permeability and Integrity

The integrity of the blood-brain barrier (BBB) is crucial for maintaining CNS homeostasis and is often compromised in neuroinflammatory conditions. Fingolimod has been shown to have direct effects on the cellular components of the BBB. In a focal delayed-type hypersensitivity model, fingolimod reduced BBB breakdown. ox.ac.uk

In vitro studies using brain microvascular endothelial cells (BMECs) have shown that fingolimod-phosphate can enhance barrier properties by increasing the expression of the tight junction protein claudin-5. nih.gov It also inhibits the increased expression of vascular cell adhesion molecule-1 (VCAM-1) on BMECs induced by sera from multiple sclerosis patients. nih.gov These direct effects on BMECs may contribute to preventing the infiltration of immune cells into the CNS. nih.gov However, some in vitro studies have reported that fingolimod-phosphate does not stabilize the BBB under inflammatory conditions and does not alter the expression of matrix metalloproteinases (MMPs) that can degrade the BBB. mdpi.com The effects of fingolimod on BBB integrity may be dose-dependent, with lower concentrations being protective and higher concentrations potentially leading to barrier disruption. nih.gov

Neuroprotection and Neuronal Plasticity in Preclinical Models

Beyond its effects on glial cells and the BBB, fingolimod has demonstrated direct neuroprotective properties in various preclinical models. In rodent models of focal cerebral ischemia, fingolimod reduced infarct size, neurological deficits, and edema. nih.gov This neuroprotection was associated with decreased inflammation, including fewer activated neutrophils and microglia/macrophages. nih.gov

Studies have also indicated that fingolimod can promote neuronal plasticity and survival. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and neurotrophin 3 (NT3). researchgate.netnih.gov In models of experimental autoimmune encephalomyelitis (EAE), fingolimod treatment reduced the apoptosis of retinal ganglion cells and oligodendrocytes in the optic nerve. frontiersin.org These neuroprotective effects are thought to be mediated through the inhibition of pro-inflammatory pathways and the enhancement of pro-survival signaling in neurons. nih.gov

Investigation of Cardiovascular and Vascular Endothelial Effects in Preclinical Systems

The cardiovascular effects of fingolimod are primarily linked to its interaction with S1P receptors on cardiac and vascular endothelial cells. nih.gov A well-documented initial effect of fingolimod is a transient, dose-dependent bradycardia. nih.gov This is attributed to the agonistic activity of fingolimod on S1P1 receptors on atrial myocytes, which activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov

In preclinical studies, fingolimod has been shown to induce endothelium-dependent vasodilation in the mouse aorta through the activation of the Akt/eNOS/NO pathway. nih.gov It has also demonstrated atheroprotective effects in apolipoprotein E-deficient mice by reducing atherosclerotic wall changes. nih.gov

The effects of fingolimod on vascular endothelial cells are complex and can be contradictory. At low concentrations, it tends to enhance endothelial barrier integrity and has been shown to suppress tumor metastasis in vitro by diminishing invasion, migration, and capillary tube formation in human umbilical vein endothelial cells. nih.govnih.gov However, prolonged exposure or higher concentrations can lead to functional antagonism of S1P1 receptors, potentially inducing barrier disruption and increased vascular leakage. nih.gov In vitro studies have shown that fingolimod can dramatically reduce the release of endothelial microparticles induced by TNF, which may serve as a biomarker for its effects on the vascular endothelium. nih.gov

Modulation of Vascular Permeability and Endothelial Barrier Function

Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, and its analogues like 3-(4-octylphenethyl)-fingolimod, have demonstrated significant effects on vascular permeability and the function of the endothelial barrier. nih.govnih.gov The integrity of the vascular endothelium is crucial in preventing the leakage of fluids, proteins, and cells from the bloodstream into surrounding tissues, a process that is often compromised in inflammatory conditions and other pathologies.

Studies have shown that fingolimod can enhance the integrity of the endothelial barrier. nih.gov This is achieved, in part, by its action on S1P receptors, particularly S1P1, which are highly expressed on endothelial cells. nih.gov The binding of the active, phosphorylated form of fingolimod to these receptors promotes the assembly of adherens junctions, which are critical for cell-to-cell adhesion and maintaining a restrictive barrier. nih.gov In animal models of intracerebral hemorrhage, fingolimod has been shown to protect vascular permeability, as indicated by a decrease in plasma levels of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the breakdown of the extracellular matrix. nih.gov Furthermore, fingolimod has been observed to block vascular permeability induced by vascular endothelial growth factor (VEGF), a potent inducer of vessel leakage. nih.gov

The effect of fingolimod on the endothelial barrier appears to be dose-dependent. While lower concentrations tend to augment the barrier, higher concentrations may lead to an increase in vascular permeability and even induce apoptosis of endothelial cells. nih.govnih.gov Interestingly, some research suggests that fingolimod can also enhance endothelial barrier function through a mechanism independent of S1P1 receptor binding, indicating a more complex mode of action. scripps.edu

Effects on Smooth Muscle Cell Phenotype and Proliferation

Fingolimod and its analogues also exert effects on vascular smooth muscle cells (VSMCs), which play a critical role in maintaining vascular tone and structure. In the context of vascular injury and disease, VSMCs can undergo phenotypic changes, switching from a quiescent, contractile state to a proliferative, synthetic state, contributing to the development of vascular lesions.

Research has indicated that fingolimod can influence the behavior of VSMCs. One study demonstrated that fingolimod inhibits the migration of rat vascular smooth muscle cells induced by platelet-derived growth factor-B (PDGF-B). nih.gov This inhibition was associated with the downregulation of S1P receptor 1 (S1PR1) and S1P receptor 3 (S1PR3). nih.gov The study suggested that the PDGFR-S1PR1 pathway is primarily involved in VSMC growth, while the PDGFR-S1PR3 pathway stimulates cell migration. nih.gov By downregulating both of these receptors, fingolimod can effectively modulate both the proliferation and migration of VSMCs. nih.gov

Preclinical Assessment of Anti-infective and Anti-biofilm Activities of this compound Analogues

Recent preclinical studies have explored the potential anti-infective and anti-biofilm properties of fingolimod and its analogues. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances, making them notoriously resistant to conventional antibiotics.

One study investigated the anti-biofilm activity of fingolimod against multidrug-resistant Klebsiella pneumoniae. nih.gov The results showed that fingolimod effectively reduced biofilm formation, the production of exopolysaccharides (a key component of the biofilm matrix), and bacterial motility within the biofilm, all without inhibiting the growth and metabolic activity of the bacteria. nih.gov This suggests that fingolimod's anti-biofilm effect is not due to direct bactericidal activity but rather to the disruption of biofilm-specific processes.

Quantitative real-time PCR (qRT-PCR) analysis revealed that fingolimod significantly decreased the expression of genes associated with efflux pumps, outer membrane porin proteins, the quorum-sensing system, lipopolysaccharide (LPS) production, and exopolysaccharide (EPS) production. nih.gov These findings highlight the potential of fingolimod analogues as agents that can disrupt bacterial biofilms and potentially enhance the efficacy of traditional antibiotics.

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Species

The relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effects (pharmacodynamics) is a critical aspect of drug development. For fingolimod and its analogues, this correlation has been investigated in various preclinical models.

In Vivo Phosphorylation and Active Metabolite Formation

Fingolimod is a prodrug, meaning it is inactive until it is metabolized in the body into its active form. nih.gov The primary metabolic step is phosphorylation, which is carried out by sphingosine (B13886) kinases, particularly sphingosine kinase 2 (SphK2). scripps.eduresearchgate.net This process converts fingolimod into fingolimod-phosphate (fingolimod-P), which is the active metabolite responsible for most of the drug's pharmacological effects. scripps.eduresearchgate.net

Fingolimod-P is a structural analogue of sphingosine-1-phosphate (S1P) and acts as an agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). scripps.edu The phosphorylation of fingolimod is a rapid and reversible process. nih.gov The active metabolite, fingolimod-P, is then subject to dephosphorylation by lipid phosphate (B84403) phosphohydrolases back to fingolimod. nih.gov

Correlation of Systemic Exposure with Pharmacological Endpoints in Animal Models

Preclinical studies in animal models have provided valuable insights into the relationship between the systemic exposure to fingolimod and its pharmacological effects. In animal models of multiple sclerosis, a dose of 0.3 mg/kg was found to be therapeutically effective. tandfonline.com This dose resulted in plasma and cerebrospinal fluid (CSF) concentrations of fingolimod and its phosphorylated form that were comparable to those achieved in humans with a therapeutic dose. tandfonline.com

A key pharmacodynamic effect of fingolimod is the reduction of peripheral lymphocyte counts. nih.gov This effect is dose-dependent and occurs within hours of the first dose. tandfonline.com With daily administration, a stable blood concentration of the drug and a stable reduction in circulating lymphocytes are achieved. tandfonline.com

Studies in rodent models of stroke have shown that the effects of fingolimod can be complex and may depend on the specific model and the inflammatory status of the animals. nih.gov For instance, in one study, a lower dose of fingolimod (0.5 mg/kg) was found to increase lesion size but decrease brain atrophy in younger mice, while in aged mice, it improved motor function. nih.gov Flow cytometry studies confirmed that fingolimod had significant effects on T cell frequencies in various tissues. nih.gov

The table below summarizes key pharmacokinetic parameters of fingolimod based on preclinical and clinical data.

| Parameter | Value | Reference |

| Oral Bioavailability | >90% | nih.gov |

| Time to Maximum Plasma Concentration | 12–16 hours | nih.gov |

| Half-life | 6–9 days | nih.gov |

| Volume of Distribution | ~1200 ± 260 L | nih.gov |

| Plasma Protein Binding | >99.7% | nih.gov |

Advanced Research Methodologies and Future Directions for S1pr Modulators

Integration of Artificial Intelligence (AI) and Machine Learning in Drug Discovery for S1PR Ligands

Generative AI Models for Novel Chemical Entity Design

Generative AI models, a subset of artificial intelligence, can create new chemical entities from scratch. nih.gov These models are trained on large databases of known molecules and learn the underlying rules of chemical structure and bioactivity. nih.gov By sampling from this learned knowledge, generative models can propose novel molecular structures that are predicted to have specific activities, such as modulating S1P receptors. nih.gov

One approach involves using a recurrent neural network (RNN) with long short-term memory (LSTM) cells, trained on the SMILES (Simplified Molecular-Input Line-Entry System) representations of bioactive compounds. nih.gov This general model can then be fine-tuned using a smaller, more specific set of molecules known to interact with a particular target, like S1P receptors. nih.gov This transfer learning approach allows the model to generate novel compounds that are structurally distinct from the training data but are predicted to have the desired biological activity. nih.govarxiv.org For instance, a generative model could be trained on known S1PR modulators to design new compounds with potentially improved properties.

Predictive Modeling for Target Binding and Functional Outcomes

Predictive modeling uses computational techniques to forecast how a molecule will interact with its biological target and what the functional consequences of that interaction will be. arxiv.orgnih.gov For S1PR modulators, this involves predicting binding affinity to the different receptor subtypes (S1P1-5) and anticipating the downstream signaling effects. nih.govfrontiersin.org

Molecular dynamics (MD) simulations are a powerful tool for this purpose. nih.gov By simulating the movement of atoms over time, MD can provide insights into the dynamic interactions between a ligand and a receptor. nih.gov This can help to understand the binding modes of different compounds and identify key residues involved in the interaction. researchgate.net

The Linear Interaction Energy (LIE) method is another computational approach used to predict binding affinities. nih.gov This method can be optimized using experimental data to improve its accuracy. nih.gov For example, researchers have used extensive MD simulations combined with LIE calculations to predict the binding affinities of various ligands to S1PR1. nih.gov

These predictive models are not only used to assess existing compounds but also to guide the design of new ones. By understanding the structure-activity relationships, researchers can make more informed decisions about which chemical modifications are likely to lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov

High-Throughput Screening and Advanced In Vitro Assay Development for S1PR Modulation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific target. creative-biolabs.com For S1PR modulators, HTS assays are essential for identifying initial hits from large chemical libraries. These assays are often cell-based and measure functional responses to receptor activation, such as changes in second messenger levels or calcium flux. creative-biolabs.com

A variety of in vitro assays have been developed to characterize the activity of S1PR modulators. These include:

Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor. researchgate.netnih.gov They are considered a reliable method for determining binding affinity and can be used for both agonists and antagonists. nih.gov

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G proteins, which is an early step in the signaling cascade following receptor activation. frontiersin.org It can be used to determine the potency and efficacy of agonists. frontiersin.org

β-Arrestin Recruitment Assays: This assay measures the recruitment of β-arrestin to the receptor, which is involved in receptor desensitization and internalization. frontiersin.org It provides information about the functional consequences of receptor activation. frontiersin.org

Chemotaxis Assays: These assays measure the ability of cells to migrate in response to a chemical gradient. nih.gov Since S1P signaling is crucial for lymphocyte trafficking, chemotaxis assays are particularly relevant for studying the effects of S1PR modulators on immune cell migration. nih.gov Real-time migration assays can provide dynamic information about cell movement. nih.gov

The development of these advanced assays allows for a more comprehensive in vitro characterization of S1PR modulators, providing valuable data on their binding, function, and selectivity. frontiersin.orgcreative-biolabs.com

| Assay Type | Principle | Information Provided | Reference |

|---|---|---|---|

| Radioligand Binding | Measures direct binding of a radiolabeled ligand to the receptor. | Binding affinity (Ki) | researchgate.netnih.gov |

| [³⁵S]GTPγS Binding | Measures G protein activation upon receptor stimulation. | Potency (EC50) and efficacy of agonists | frontiersin.org |

| β-Arrestin Recruitment | Measures the recruitment of β-arrestin to the activated receptor. | Functional antagonism and receptor internalization | frontiersin.org |

| Chemotaxis Assay | Measures cell migration along a chemical gradient. | Effect on immune cell trafficking | nih.gov |

Development and Application of Organ-on-a-Chip and Other Microphysiological Systems

Organ-on-a-chip (OOC) technology, also known as microphysiological systems (MPS), represents a significant advancement in preclinical drug development. nih.govresearchgate.net These devices are microfluidic culture systems that contain living human cells in a continuously perfused, 3D microenvironment that mimics the structure and function of human organs. nih.govbiotechniques.comyoutube.com

OOCs offer several advantages over traditional 2D cell cultures and animal models. nih.gov They can more accurately replicate human physiology and pathophysiology, providing a more predictive model for drug efficacy and toxicity. nih.govnih.gov By using patient-derived cells, OOCs can also be used for personalized medicine applications, allowing researchers to study how genetic variations might influence drug responses. nih.gov

For the development of S1PR modulators, OOCs could be used to create models of various organs that are affected by S1P signaling, such as the immune system, the central nervous system, and the cardiovascular system. nih.gov For example, a "lymph node-on-a-chip" could be used to study the effects of compounds like 3-(4-Octylphenethyl)-fingolimod on lymphocyte trafficking in a more physiologically relevant context than traditional assays. youtube.com Similarly, a "brain-on-a-chip" could be used to investigate the direct effects of these compounds on neural cells. scripps.edu

The integration of biosensors into OOCs can allow for real-time monitoring of cellular responses to drug treatment, providing valuable data on the dynamics of drug action. researchgate.net

| Organ-on-a-Chip Model | Potential Application | Reference |

|---|---|---|

| Lymph Node-on-a-Chip | Study the effects on lymphocyte egress and immune cell trafficking. | youtube.com |

| Brain-on-a-Chip | Investigate direct effects on neurons, astrocytes, and oligodendrocytes. | scripps.edu |

| Liver-on-a-Chip | Assess potential hepatotoxicity and metabolism of S1PR modulators. | nih.gov |

| Vessel-on-a-Chip | Examine effects on vascular permeability and endothelial barrier function. | nih.gov |

Systems Biology and Omics Approaches to Elucidate S1P Signaling Networks

Systems biology takes a holistic approach to understanding complex biological systems by studying the interactions between all of their components. ethernet.edu.et This is in contrast to more traditional approaches that focus on individual molecules or pathways. ethernet.edu.et "Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are key tools in systems biology, as they allow for the comprehensive measurement of different types of molecules within a cell or organism. ethernet.edu.et

In the context of S1P signaling, systems biology and omics approaches can be used to:

Map the S1P signaling network: By identifying all of the proteins and metabolites that are involved in S1P signaling, researchers can create a comprehensive map of the network. researchgate.net This can help to identify new drug targets and to understand how the network is dysregulated in disease.

Identify biomarkers: Omics data can be used to identify biomarkers that can be used to monitor disease progression or to predict a patient's response to treatment.

Understand the mechanism of action of drugs: By analyzing how a drug perturbs the S1P signaling network, researchers can gain a deeper understanding of its mechanism of action. nih.gov This can help to explain both the therapeutic effects and the side effects of the drug.

For example, transcriptomic analysis could be used to identify all of the genes that are up- or down-regulated in response to treatment with an S1PR modulator. This could provide insights into the downstream effects of receptor modulation and could help to identify new therapeutic targets.

Design Principles for Next-Generation S1PR Modulators with Tailored Pharmacological Profiles

The development of fingolimod (B1672674) was a major breakthrough in the treatment of multiple sclerosis. nih.govbohrium.com However, because it is a non-selective S1PR modulator, it can cause a number of side effects. nih.govclevelandclinic.org This has led to the development of second-generation S1PR modulators that are more selective for specific receptor subtypes, particularly S1P1. nih.govnih.gov

The design of these next-generation modulators is guided by a number of key principles:

Selectivity: By targeting specific S1PR subtypes, it is possible to achieve the desired therapeutic effect while minimizing off-target side effects. nih.govtandfonline.com For example, selective S1P1 modulators can achieve the desired immunomodulatory effects without causing the cardiovascular side effects associated with S1P3 modulation. clevelandclinic.org

Pharmacokinetics: The pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion, are crucial for its efficacy and safety. drugbank.com Next-generation S1PR modulators are being designed to have optimized pharmacokinetic profiles, such as a shorter half-life, which can improve their safety profile. nih.gov

Functional Antagonism: Many S1PR modulators act as functional antagonists. clevelandclinic.orgguidetopharmacology.org This means that they initially activate the receptor, but then cause it to be internalized and degraded, ultimately leading to a loss of receptor signaling. guidetopharmacology.orgunifr.ch This mechanism of action is thought to be important for the therapeutic effects of these drugs.

Blood-Brain Barrier Penetration: For diseases of the central nervous system, such as multiple sclerosis, it is important for drugs to be able to cross the blood-brain barrier. scripps.edu The lipophilicity of a molecule is a key factor that influences its ability to cross this barrier. nih.gov

By applying these design principles, researchers are developing a pipeline of new S1PR modulators with the potential for improved efficacy and safety profiles. nih.gov The ongoing development of compounds like this compound and other fingolimod derivatives reflects the continuous effort to refine the therapeutic properties of this important class of drugs. nih.govacs.orghelsinki.fi

Q & A

Q. What are the primary mechanisms of action of fingolimod in modulating immune and neural pathways in multiple sclerosis (MS)?

Fingolimod is phosphorylated to its active metabolite, fingolimod-phosphate, which binds to sphingosine-1-phosphate receptors (S1PR1, S1PR3, S1PR4, S1PR5). This binding induces internalization of S1PR1 on lymphocytes, preventing their egress from lymph nodes and reducing CNS infiltration. Additionally, fingolimod crosses the blood-brain barrier (BBB) and acts on neural S1PRs, modulating neuroinflammation and potentially enhancing neuroprotection via interactions with astrocytes and oligodendrocytes .

Q. How does the pharmacokinetic profile of fingolimod influence dosing regimens and clinical monitoring?

Fingolimod has 93% oral bioavailability and a half-life of 6–9 days, requiring single daily dosing. It is metabolized by hepatic CYP4F2, necessitating caution in patients with liver dysfunction. First-dose monitoring for bradycardia is critical due to transient cardiovascular effects. Therapeutic drug monitoring is not routine, but hepatic function tests and cardiovascular assessments are recommended pre- and post-initiation .

Advanced Research Questions

Q. How do disease-specific changes in the blood-brain barrier (BBB) affect the CNS bioavailability of fingolimod compared to other S1P modulators?

In experimental autoimmune encephalomyelitis (EAE) models, fingolimod’s brain:blood ratio increases from 7–8:1 in healthy mice to 16–40:1 in EAE mice, suggesting enhanced BBB penetration during neuroinflammation. In contrast, siponimod maintains consistent ratios (5–6:1) regardless of disease state. This difference implies that fingolimod’s CNS efficacy may be context-dependent, requiring disease-specific pharmacokinetic modeling in preclinical studies .

Q. What methodological considerations are critical when evaluating fingolimod’s efficacy in subpopulations with high serum Sema4A levels?

Retrospective cohort studies (e.g., 56 RRMS patients) used sandwich ELISA to stratify patients by Sema4A levels. High Sema4A subgroups showed reduced annualized relapse rates (ARR) and disability progression (EDSS) after switching from IFN-β to fingolimod. Preclinical validation in EAE mice involved co-administering recombinant Sema4A-Fc with fingolimod, highlighting the need for biomarker-driven trial designs and translational animal models .

Q. How were efficacy endpoints balanced with safety monitoring in phase III trials like FREEDOMS?

The FREEDOMS trial (N=1,083) prioritized ARR reduction (54–60% vs. placebo) and EDSS stability as primary endpoints. Safety protocols included 6-hour post-dose monitoring for bradycardia, atrioventricular block, and liver enzyme elevations. Long-term follow-up studies integrated real-world data (e.g., IMSE II registry) to assess persistence rates (76% at 30 months) and adverse event-driven discontinuation (9–12%) .

Q. How can conflicting data on fingolimod’s infection risk be reconciled through meta-analytic approaches?

A 2021 meta-analysis (12 RCTs, N=8,448) found a 1.3-fold increased infection risk with fingolimod vs. placebo/first-line DMTs. Heterogeneity arose from population differences (e.g., immunosuppressed transplant patients in phase II trials). Sensitivity analyses excluding high-risk cohorts and adjusting for concomitant immunosuppressants (e.g., cyclosporine) are essential to isolate fingolimod-specific risks .

Q. What experimental strategies investigate fingolimod’s off-target neurotrophic effects, such as BDNF modulation?

Preclinical studies measure regional BDNF expression via qPCR or immunohistochemistry in EAE models. Clinical trials correlate serum BDNF (ELISA) with functional outcomes, though its utility as a CNS biomarker is debated due to poor blood-CNS correlation. Fingolimod’s S1PR1-mediated BDNF production in neurons vs. astrocytes requires cell-specific knockout models to elucidate mechanistic pathways .

Data Contradictions and Analysis

- Brain Penetration Variability : highlights fingolimod’s disease-dependent BBB penetration, contrasting with siponimod’s consistency. This suggests that preclinical models of neuroinflammation (e.g., EAE) are critical for fingolimod studies but may limit generalizability to non-inflammatory CNS conditions .

- Infection Risk Context : While RCTs report modest infection risks, real-world studies (e.g., Gilenya Go Program) show higher discontinuation rates due to infections in complex populations. Stratified analyses by prior immunosuppressant exposure are necessary .

Methodological Recommendations

- Preclinical Models : Use EAE mice for neuroinflammation studies but validate findings in non-inflammatory models to assess generalizability .

- Biomarker Integration : Retrospective Sema4A stratification should be prospectively validated in RCTs with predefined biomarker thresholds .

- Real-World Data : Leverage registries (e.g., MSBase) for long-term safety and comparative effectiveness studies vs. natalizumab or cladribine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.